

# An In-depth Technical Guide to Isomalt: Molecular Weight and Purity Standards

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## Compound of Interest

Compound Name: *Isomalt (Standard)*

Cat. No.: *B12420541*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and purity standards of **Isomalt (Standard)**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this sugar substitute. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison, detailed methodologies for key experiments, and visualizations to illustrate metabolic pathways and experimental workflows.

## Core Concepts: Molecular Weight and Chemical Structure

Isomalt is a sugar alcohol (polyol) and a sugar substitute, manufactured in a two-stage process from sucrose.<sup>[1]</sup> It is an equimolar mixture of two diastereomeric disaccharides: 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol (1,1-GPM).<sup>[1]</sup> The molecular formula for Isomalt is C<sub>12</sub>H<sub>24</sub>O<sub>11</sub>, and its molecular weight is 344.31 g/mol.<sup>[2]</sup><sup>[3]</sup>

Table 1: Chemical and Physical Properties of Isomalt

Property	Value	References
Chemical Name	A mixture of 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol (1,1-GPM)	[2][4]
Synonyms	Hydrogenated isomaltulose, Palatinit	[2][5]
CAS Number	64519-82-0	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>11</sub>	[2][3]
Molecular Weight	344.31 g/mol	[2][3]
Appearance	White or almost white, crystalline powder or granular substance.	[6]
Solubility	Soluble in water; very slightly soluble in ethanol.	[2]

## Purity Standards: A Comparative Overview

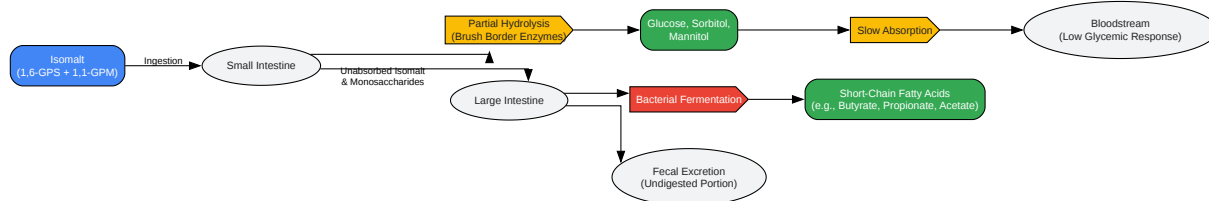
The purity of Isomalt is defined by various international pharmacopeias and food ingredient standards. The most prominent of these are the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as published in the Food Chemicals Codex (FCC). While there is significant harmonization among these standards, some minor differences exist.

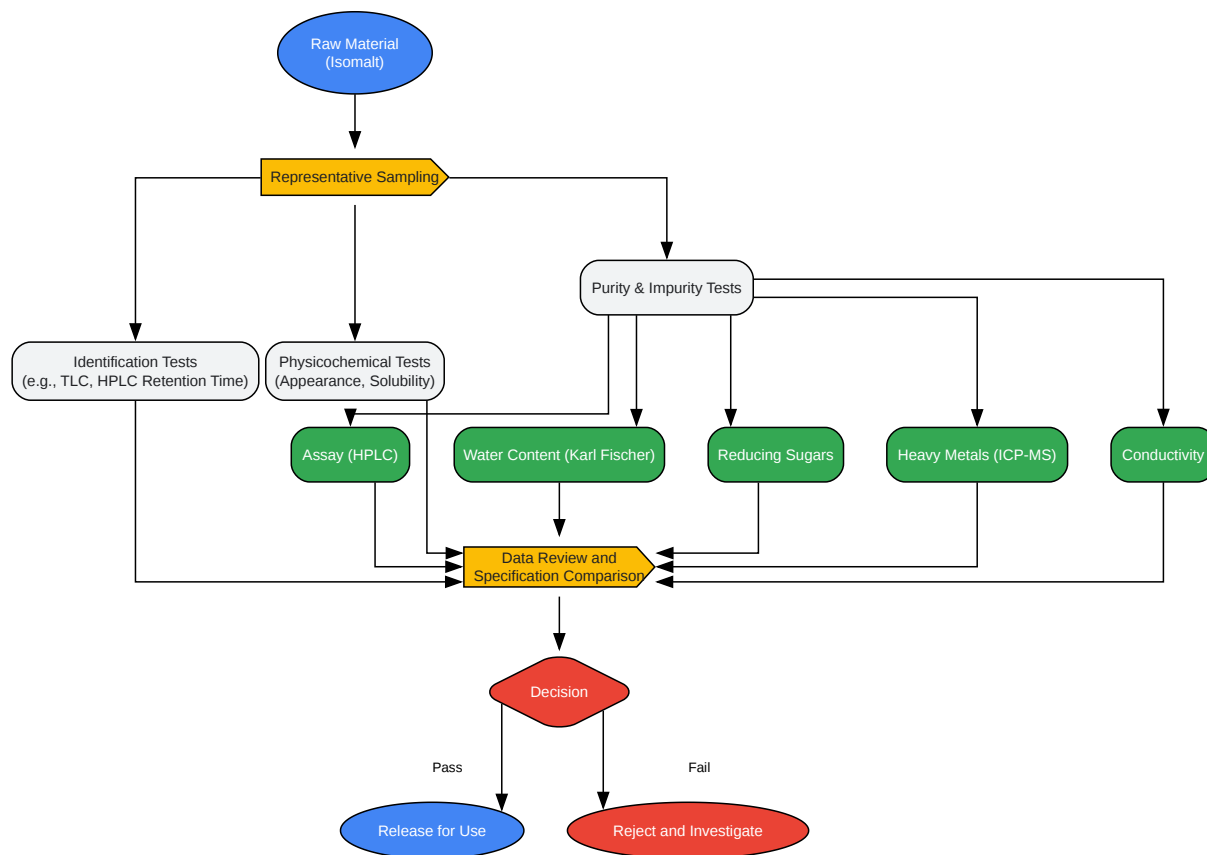
Table 2: Comparative Purity Specifications for Isomalt

Parameter	USP	EP	JP (Isomalt Hydrate)	JECFA / FCC
Assay (1,6-GPS + 1,1-GPM)	98.0% - 102.0% (anhydrous basis)	98.0% - 102.0% (anhydrous substance)	Not less than 98.0%	Not less than 98% of hydrogenated mono- and disaccharides and not less than 86% of the mixture of 1,6-GPS and 1,1-GPM on the anhydrous basis.
1,6-GPS Content	Not less than 3.0% of the mixture	Not less than 3.0% of the two components	-	-
1,1-GPM Content	Not less than 3.0% of the mixture	Not less than 3.0% of the two components	-	-
Water Content	≤ 7.0%	≤ 7.0%	≤ 7.0%	≤ 7.0%
Conductivity	≤ 20 μS/cm at 20°C	≤ 20 μS·cm <sup>-1</sup>	-	-
Reducing Sugars	≤ 0.3%	≤ 0.3%	-	≤ 0.3%
Nickel (Ni)	≤ 1 μg/g	≤ 1 ppm	≤ 1 ppm	≤ 2 mg/kg
Lead (Pb)	-	≤ 0.5 ppm	-	≤ 1 mg/kg
D-Mannitol	-	-	-	≤ 3%
D-Sorbitol	-	-	-	≤ 6%

## Isomalt Metabolism and Digestion Pathway

Isomalt is only partially digested and absorbed in the human small intestine. The unabsorbed portion is fermented by bacteria in the large intestine. This results in a lower caloric value compared to sucrose and a minimal impact on blood glucose and insulin levels.





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